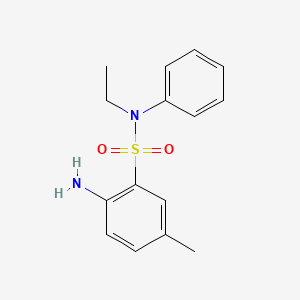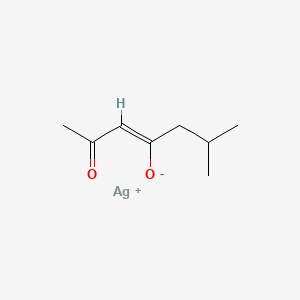
Gallium(III) nitrate 8-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium(III) nitrate 8-hydrate, also known as gallium trinitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·8H₂O. It is a hydrated form of gallium nitrate and is commonly used in various scientific and industrial applications. This compound is known for its high purity and is often used as a precursor for the synthesis of other gallium compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium(III) nitrate 8-hydrate can be synthesized by dissolving gallium metal or gallium hydroxide in nitric acid. The reaction typically involves the following steps:
- Dissolution of gallium metal or gallium hydroxide in nitric acid.
- Evaporation of the solvent to obtain gallium nitrate.
- Recrystallization to obtain the hydrated form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then evaporated and crystallized to obtain the desired hydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Gallium(III) nitrate 8-hydrate undergoes various chemical reactions, including:
Oxidation: Gallium(III) nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gallium metal or other lower oxidation states of gallium.
Substitution: Gallium(III) nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands such as phosphates or organic molecules can be used under appropriate conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) can be formed.
Reduction: Gallium metal (Ga) or gallium(I) compounds.
Substitution: Complexes with different ligands depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Gallium(III) nitrate exerts its effects by mimicking iron in biological systems. It competes with iron for binding sites on proteins and enzymes, disrupting essential biological processes. For example, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation. Additionally, gallium can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Gallium(III) nitrate 8-hydrate can be compared with other similar compounds such as:
Iron(III) nitrate: Both compounds have similar coordination chemistry and can form similar complexes. gallium(III) nitrate is less toxic and has unique biological properties.
Aluminum(III) nitrate: Similar in terms of chemical behavior, but gallium(III) nitrate has distinct applications in medicine and industry.
Indium(III) nitrate: Shares some chemical properties with gallium(III) nitrate but is used in different industrial applications.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
GaH16N3O17 |
|---|---|
Molekulargewicht |
399.86 g/mol |
IUPAC-Name |
gallium;trinitrate;octahydrate |
InChI |
InChI=1S/Ga.3NO3.8H2O/c;3*2-1(3)4;;;;;;;;/h;;;;8*1H2/q+3;3*-1;;;;;;;; |
InChI-Schlüssel |
PLRRJDOBLTZUHB-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)








![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)




